Ortho-Bromo-Hydroxyl Pharmacophore: Hydrogen Bond Donor/Acceptor and Polar Surface Area Differentiation vs. 4-Bromo Non-Hydroxyl Analog
The target compound possesses a 5-bromo-2-hydroxyphenyl substituent, providing 2 hydrogen bond donors (phenolic OH, pyrimidinone NH) and 5 hydrogen bond acceptors, versus the 4-bromo analog (CAS 902880-05-1, 2-(4-bromophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one) which carries a non-hydroxylated 4-bromophenyl group with only 1 hydrogen bond donor and 3 acceptors . The topological polar surface area (TPSA) of the target compound is calculated as 79.5 Ų compared to 55.1 Ų for the 4-bromo analog—a 44% increase that significantly affects membrane permeability and binding site complementarity . In class-level SAR studies of chromeno[2,3-d]pyrimidines, Halawa et al. (2017) demonstrated that the nature and position of substituents on the pendant phenyl ring and chromeno core directly modulate cytotoxic potency across MCF-7, HCT-116, HepG-2, and A549 cell lines, with lipophilicity changes altering activity by >10-fold between closely related analogs [1].
| Evidence Dimension | Hydrogen bond donor/acceptor count and topological polar surface area |
|---|---|
| Target Compound Data | HBD = 2, HBA = 5, TPSA = 79.5 Ų (calculated) |
| Comparator Or Baseline | 2-(4-bromophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidin-4(5H)-one (CAS 902880-05-1): HBD = 1, HBA = 3, TPSA = 55.1 Ų (calculated) |
| Quantified Difference | Target has +1 HBD, +2 HBA, +24.4 Ų TPSA (+44%) |
| Conditions | Physicochemical descriptor calculation based on molecular structure; biological relevance supported by Halawa et al. (2017) SAR in MCF-7, HCT-116, HepG-2, A549 cancer cell lines |
Why This Matters
The hydroxyl group enables additional hydrogen-bond interactions with polar residues in enzyme active sites or receptor binding pockets, while the bromine provides a heavy atom for halogen bonding and enhances van der Waals contacts—features that directly affect target engagement and selectivity profiles compared to non-hydroxylated analogs.
- [1] Halawa, A.H., Elaasser, M.M., El Kerdawy, A.M., Abd El-Hady, A.M.A.I., Emam, H.A., El-Agrody, A.M. Anticancer activities, molecular docking and structure–activity relationship of novel synthesized 4H-chromene, and 5H-chromeno[2,3-d]pyrimidine candidates. Medicinal Chemistry Research, 2017, 26, 2624–2638. View Source
